

In Vitro Bioequivalence of Amlodipine Tablet Brands: A Comparative Guide

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Compound of Interest

Compound Name: Amlodipine mesylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioequivalence of different brands of amlodipine tablets, a widely prescribed medication for hypertension and angina. The following sections present a comprehensive overview of the critical quality attributes and comparative dissolution profiles, supported by experimental data and detailed methodologies, to aid in research and development.

Comparative Analysis of Physicochemical Properties

The quality of amlodipine tablets is determined by several critical physicochemical parameters. The data summarized below is compiled from various studies evaluating innovator and generic brands.

Table 1: Comparison of Physicochemical Quality Control Parameters for 5 mg Amlodipine Tablets

Brand/Product	Hardness (kg/cm ²)	Friability (%)	Disintegration Time (minutes)	Drug Content (%)
Innovator (Norvasc®)	-	-	-	-
Generic A	-	< 1% [1]	4.37 [1] [2]	92.58 [3]
Generic B	3.0 [1] [2]	0.91 [1] [2]	3.05 [1] [2]	92.58 [3]
Generic C	-	< 1% [1]	-	-
Generic D	-	< 1% [1]	-	-
Generic E	8.7 [1] [2]	0.10 [1] [2]	-	-

Note: A hyphen (-) indicates data not available in the cited sources.

Comparative In Vitro Dissolution Profiles

Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug product. Amlodipine is a Biopharmaceutics Classification System (BCS) class 1 drug, signifying high solubility and high permeability. For such drugs, in vitro dissolution studies can be a surrogate for in vivo bioequivalence studies. The following tables summarize the dissolution data of various amlodipine tablet brands in different pH media, simulating the gastrointestinal tract.

Table 2: Percentage of Amlodipine Dissolved at Different Time Points in pH 1.2 Medium (Simulated Gastric Fluid)

Time (minutes)	Innovator (Ref) (%)	Generic A (%)	Generic B (%)
< 15	101.6 [4]	98.5 [4]	89.9 [4]

Table 3: Percentage of Amlodipine Dissolved at Different Time Points in pH 4.5 and pH 6.8 Media (Simulated Intestinal Fluid)

pH	Time (minutes)	Innovator (Ref) (%)	Generic A (%)	Generic B (%)
4.5	30	< 85[4]	< 85[4]	< 85[4]
6.8	30	< 85[4][5]	< 85[4]	< 85[4][5]

Note: At pH 4.5 and 6.8, several studies reported that drug release was less than 85% within 30 minutes for both innovator and generic products.[4][5]

Experimental Protocols

Dissolution Testing

This test evaluates the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the tablet.

- Apparatus: USP Apparatus 2 (Paddle).[4][6]
- Dissolution Media:
 - pH 1.2 (0.1 N HCl or simulated gastric fluid without enzymes).[4][6]
 - pH 4.5 (Acetate buffer).[4][6]
 - pH 6.8 (Phosphate buffer or simulated intestinal fluid without enzymes).[4][6]
- Volume of Medium: 500 mL or 900 mL.[5][7]
- Temperature: 37 ± 0.5 °C.[4]
- Rotation Speed: 75 rpm.[5][7]
- Sampling Times: Aliquots (e.g., 5 mL) are withdrawn at predetermined time intervals such as 5, 10, 15, 20, 30, 45, and 60 minutes.[4][6] The withdrawn volume is immediately replaced with fresh medium.[6]
- Analysis: The amount of dissolved amlodipine is determined by UV-Vis spectrophotometry at a wavelength of approximately 239 nm or 240 nm.[1][2][4]

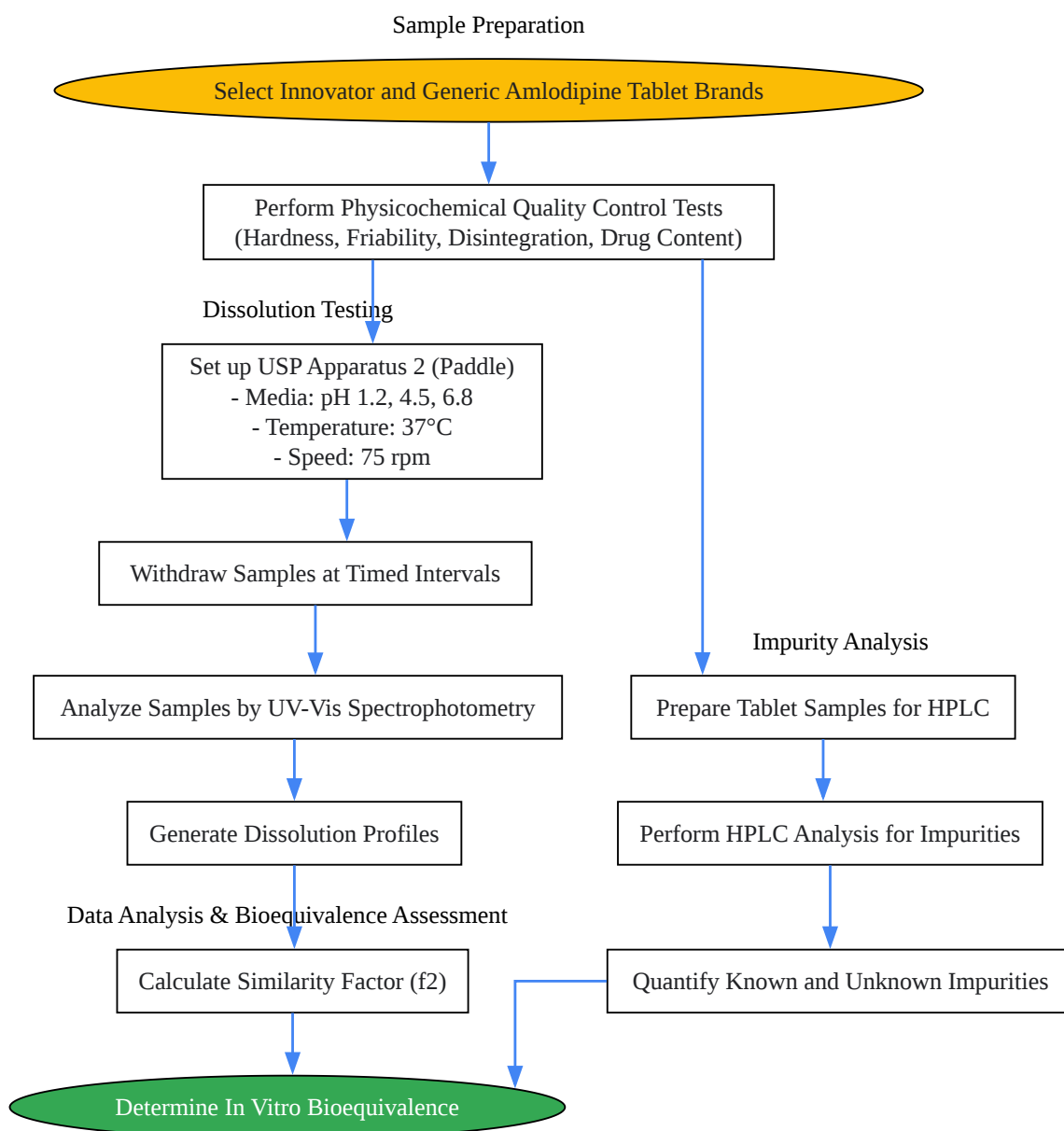
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used to identify and quantify any impurities present in the amlodipine tablets.

- Chromatographic System:
 - Column: RP-select B column (250 x 4.0 mm, 5 μ m).[8][9]
 - Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 v/v).[8][9]
- Detection: UV detector at 237 nm.[8][10]
- Sample Preparation:
 - Twenty tablets are weighed and finely powdered.
 - A portion of the powder equivalent to a specific amount of amlodipine (e.g., 10 mg) is transferred to a volumetric flask.
 - The powder is dissolved in the mobile phase, assisted by ultrasonication for about 15 minutes.[8]
 - The solution is diluted to the mark with the mobile phase.
 - Prior to injection, the solution is filtered through a 0.45 μ m filter.[8]
- Forced Degradation Studies: To ensure the method's selectivity, forced degradation studies are performed under acidic, alkaline, and oxidative conditions.[8][9]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro bioequivalence study of amlodipine tablets.



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Caption: Workflow for In Vitro Bioequivalence Study of Amlodipine Tablets.

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